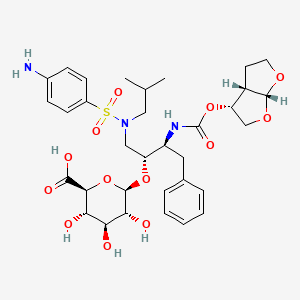

DARUNAVIR O-BETA-D-GLUCURONIDE

Descripción general

Descripción

Darunavir (previously known as TMC-114) is a non-peptidic, sulfonamide-derived HIV-1 protease inhibitor (PI) approved for the treatment of multidrug-resistant HIV infections. It is structurally characterized by a bis-tetrahydrofuran (bis-THF) group that enhances binding to the protease active site, even in the presence of resistance-associated mutations . Darunavir is administered with pharmacokinetic boosters such as ritonavir or cobicistat to prolong its plasma half-life and maintain therapeutic concentrations . Clinical trials, including the POWER, DUET, and BENCHMRK studies, have demonstrated its efficacy in suppressing viral replication in treatment-experienced patients with advanced HIV, achieving undetectable viral loads in 67–86% of cases . Darunavir also exhibits inhibitory activity against SARS-CoV-2 in vitro, though clinical relevance remains under investigation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DARUNAVIR O-BETA-D-GLUCURONIDE involves the glucuronidation of darunavir. This process typically requires the presence of uridine 5′-diphosphoglucuronic acid (UDPGA) as a glucuronic acid donor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include an aqueous buffer system at a physiological pH, and the reaction is carried out at body temperature (37°C) to mimic in vivo conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where darunavir is incubated with liver microsomes or recombinant UGT enzymes in the presence of UDPGA. The reaction mixture is then purified using chromatographic techniques to isolate the glucuronide conjugate .

Análisis De Reacciones Químicas

Types of Reactions

DARUNAVIR O-BETA-D-GLUCURONIDE primarily undergoes hydrolysis and conjugation reactions. The glucuronide conjugate can be hydrolyzed back to darunavir and glucuronic acid under acidic or enzymatic conditions .

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

Conjugation: UDPGA and UGT enzymes in an aqueous buffer system at physiological pH.

Major Products Formed

The major products formed from the hydrolysis of this compound are darunavir and glucuronic acid .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Pharmacokinetic studies are essential for understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. Darunavir O-Beta-D-Glucuronide is formed primarily in the liver through glucuronidation, a process that enhances the solubility and excretion of darunavir.

Key Findings:

- Bioavailability: Darunavir exhibits a bioavailability of 37% to 58% in rats, with higher values observed in dogs (60% to 122%) due to differences in first-pass metabolism .

- Metabolism: The compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4. The glucuronide metabolite is less pharmacologically active than darunavir itself .

- Elimination: this compound contributes to the elimination pathway of darunavir, with studies indicating rapid clearance across species .

Drug Interactions

Understanding drug interactions is vital for optimizing therapeutic regimens and minimizing adverse effects. This compound's role as a metabolite can influence interactions with other medications.

Mechanisms:

- CYP Enzyme Induction: The presence of darunavir can induce CYP enzymes (e.g., CYP2C9, CYP2C19), which may alter the metabolism of co-administered drugs .

- Impact on Etravirine: Studies have shown that co-administration of darunavir with etravirine affects their pharmacokinetic profiles significantly, indicating potential clinical implications for combination therapies .

Therapeutic Applications Beyond HIV

Recent research has begun to explore the potential repurposing of darunavir and its metabolites for other therapeutic applications.

Case Studies:

- Cancer Treatment: Preliminary studies suggest that darunavir may exhibit anti-tumor effects when used in combination with other agents like paclitaxel. This synergy appears to inhibit tumor growth and metastasis in preclinical models .

- Inflammatory Conditions: The modulation of immune responses through glucuronidation pathways may offer insights into treating inflammatory diseases, although more research is needed to substantiate these claims.

Summary Table of Key Pharmacokinetic Parameters

| Parameter | Value (Rats) | Value (Dogs) | Value (Humans) |

|---|---|---|---|

| Bioavailability | 37% - 58% | 60% - 122% | ~95% protein bound |

| Metabolic Pathway | CYP3A4 | CYP3A4 | CYP3A4 |

| Half-life | Rapid clearance | Moderate | Variable |

| Major Metabolite | O-Beta-D-Glucuronide | O-Beta-D-Glucuronide | O-Beta-D-Glucuronide |

Mecanismo De Acción

DARUNAVIR O-BETA-D-GLUCURONIDE itself does not have a direct therapeutic effect. Instead, it is a metabolite formed from darunavir, which exerts its effects by inhibiting the HIV-1 protease enzyme. This enzyme is essential for viral precursor protein processing and viral maturation, making it a critical target for antiretroviral therapy . The glucuronidation of darunavir facilitates its elimination from the body, thereby regulating its plasma concentration and therapeutic efficacy .

Comparación Con Compuestos Similares

Efficacy Against HIV Protease

Darunavir demonstrates superior resistance profiles compared to earlier PIs like lopinavir, atazanavir, and saquinavir. Structural studies reveal that darunavir maintains binding affinity to mutant proteases due to its ability to form hydrogen bonds with conserved residues (e.g., Asp29 and Asp30) and its rigid bis-THF core, which reduces conformational flexibility in resistant strains . In contrast, lopinavir and ritonavir show reduced efficacy against mutants with I84V or L76V substitutions .

Table 1: Binding Affinity of HIV Protease Inhibitors

Pharmacokinetics and Drug-Drug Interactions

Darunavir’s pharmacokinetics are heavily influenced by boosting agents. When co-administered with cobicistat, darunavir trough concentrations (median: 1305 ng/mL) are 24% lower than with ritonavir (1710 ng/mL), yet clinical efficacy remains comparable . This contrasts with saquinavir, which has a shorter half-life (~4 hours vs. darunavir’s 12 hours) and requires stricter adherence .

Table 2: Pharmacokinetic Parameters of Boosted Darunavir Regimens

| Parameter | Darunavir/Ritonavir | Darunavir/Cobicistat |

|---|---|---|

| Median Trough (ng/mL) | 1710 | 1305 |

| Half-life (h) | 12 | 12–15 |

| Drug-Drug Interactions | High (CYP3A4 inhibition) | Moderate (CYP3A4 inhibition) |

Table 3: Metabolic Adverse Events of Boosted Darunavir

| Adverse Event | Darunavir/Ritonavir Incidence | Darunavir/Cobicistat Incidence |

|---|---|---|

| Hypertriglyceridemia | 15% | 10% |

| Hypercholesterolemia | 12% | 8% |

| Hypokalemia | 5% | 3% |

Structural and Formulation Variants

Darunavir ethanolate and propylene glycolate are solvate forms designed to enhance stability. Bioequivalence studies show comparable pharmacokinetics between darunavir ethanolate (reference) and propylene glycolate (test) formulations, with 90% confidence intervals for AUC and Cmax within 80–125% . Amorphous darunavir, another formulation, avoids solvate-related stability issues but requires stringent manufacturing controls .

Actividad Biológica

Darunavir O-beta-D-glucuronide is a metabolite of darunavir, an HIV protease inhibitor. Understanding the biological activity of this compound is essential for evaluating its therapeutic efficacy and safety profile. This article reviews the pharmacological properties, metabolic pathways, and biological activities of this compound, supported by relevant research findings and data tables.

Overview of Darunavir

Darunavir (DRV) is primarily used in the treatment of HIV infections. It works by inhibiting the HIV-1 protease enzyme, which is crucial for viral replication. The compound exhibits high potency against various strains of HIV, including those resistant to other protease inhibitors. Its chemical structure allows it to form strong hydrogen bonds with the active site of the protease, facilitating effective inhibition even in resistant strains .

Metabolism and Formation of this compound

Darunavir is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2D6). The metabolic process includes glucuronidation, where darunavir is conjugated with glucuronic acid to form this compound. This metabolite is significant as it may influence the pharmacokinetics and pharmacodynamics of darunavir .

Table 1: Metabolic Pathways of Darunavir

| Metabolite | Enzyme Involved | Formation Process |

|---|---|---|

| Darunavir | CYP3A4 | Hydroxylation |

| This compound | UGT1A3, UGT1A8 | Glucuronidation |

Biological Activity

Research indicates that this compound retains some biological activity, although significantly less than its parent compound. The glucuronidation process generally leads to a reduction in the pharmacological activity of drugs. For instance, studies show that while darunavir exhibits potent inhibition against HIV-1 protease with an IC50 value in the low nanomolar range, its glucuronide metabolite displays reduced efficacy .

Case Study: Efficacy Against HIV-1

In a comparative study examining the inhibitory effects of darunavir and its glucuronide metabolite on HIV-1 protease, results demonstrated that darunavir had an IC50 value of approximately 1.87 nM, while this compound showed a markedly higher IC50 value, indicating reduced potency .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it has a longer half-life compared to unmodified darunavir due to its increased solubility and stability in biological fluids. This could potentially lead to prolonged exposure in systemic circulation; however, its reduced activity necessitates careful consideration when evaluating therapeutic regimens involving darunavir .

Table 2: Pharmacokinetic Properties

| Parameter | Darunavir | This compound |

|---|---|---|

| Half-Life | ~15 hours | Longer due to glucuronidation |

| Bioavailability | ~82% | Unknown |

| Clearance | 9.7 L/h | Reduced clearance |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying darunavir O-beta-D-glucuronide in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization in positive ion mode. Key parameters include:

- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation (14,000 × g, 10 min) to isolate the glucuronide metabolite.

- Chromatography : C18 column (2.1 × 50 mm, 2.6 µm) with a gradient mobile phase (0.1% formic acid in water/acetonitrile).

- Validation : Ensure linearity (1–1000 ng/mL), lower limit of quantification (LLOQ ≤ 1 ng/mL), and precision (<15% CV) .

Q. How does the formation of this compound influence darunavir's pharmacokinetic profile?

- Methodology : Conduct population pharmacokinetic (PopPK) modeling using NONMEM software to assess clearance (CL/F) and volume of distribution (Vd/F). Key findings:

- Glucuronidation reduces systemic darunavir exposure by ~20–30% due to enhanced hepatic clearance.

- Monitor unbound darunavir concentrations in patients with hypoalbuminemia, as protein binding is non-linear and concentration-dependent .

Q. What are the optimal conditions for stabilizing this compound in plasma samples?

- Methodology : Stabilize samples with:

- Immediate freezing at -80°C post-collection to prevent enzymatic hydrolysis.

- Addition of β-glucuronidase inhibitors (e.g., saccharolactone, 1 mM) to EDTA-treated plasma.

- Avoid repeated freeze-thaw cycles (<3 cycles recommended) .

Q. Which enzymatic systems primarily mediate darunavir glucuronidation?

- Methodology : Use recombinant UGT isoforms (e.g., 1A1, 1A3) in vitro to identify primary metabolic pathways.

- Evidence : Chemical inhibition assays with bilirubin (UGT1A1 inhibitor) reduce glucuronidation by >70%, confirming UGT1A1/1A3 dominance .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between in vitro glucuronidation kinetics and in vivo pharmacokinetic data?

- Methodology :

- Physiologically-based pharmacokinetic (PBPK) modeling : Integrate in vitro intrinsic clearance (CLint) with organ blood flow rates to predict hepatic extraction.

- Enzyme phenotyping : Compare glucuronidation rates in human liver microsomes vs. recombinant UGT isoforms to identify rate-limiting steps .

Q. How do darunavir resistance-associated mutations affect the pharmacodynamics of this compound?

- Methodology :

- Structural analysis : Use molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity changes caused by mutations (e.g., V32I, L33F).

- Clinical correlation : In patients with virological failure, emergent mutations reduce darunavir’s inhibitory quotient (IQ) by 3–5-fold, necessitating dose adjustments .

Q. How does protein binding variability impact the interpretation of total vs. unbound darunavir concentrations?

- Methodology :

- Equilibrium dialysis : Separate unbound darunavir using semi-permeable membranes (10 kDa cutoff) under physiological pH (7.4).

- Clinical relevance : Non-linear binding leads to disproportionate increases in unbound concentrations at higher doses (e.g., 800 mg vs. 400 mg), affecting efficacy/toxicity thresholds .

Q. What statistical approaches are appropriate for analyzing non-linear pharmacokinetics in pregnant populations?

- Methodology :

- Non-linear mixed-effects modeling : Incorporate covariates (e.g., albumin levels, gestational age) to explain inter-individual variability.

- Simulations : Predict third-trimester exposure using Monte Carlo methods to optimize dosing (e.g., 600 mg BID vs. 800 mg QD) .

Q. What quality control measures ensure reliability in multicenter quantification studies?

- Methodology :

- Standard operating procedures (SOPs) : Harmonize sample handling, calibration curves, and internal standards (e.g., deuterated darunavir-d9).

- Inter-laboratory validation : Use Bland-Altman plots to assess agreement (±20% acceptable) across sites .

Q. How do darunavir dosing regimens affect long-term cardiovascular risk profiles?

- Methodology :

- Pooled clinical trial analysis : Compare CVD event rates (per 1000 person-years) between once-daily (800/100 mg) and twice-daily (600/100 mg) regimens.

- Findings : Higher ritonavir exposure in twice-daily regimens correlates with elevated LDL (+15 mg/dL) and CVD event rates (9.21 vs. 0.71 events/1000 PY) .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N3O13S/c1-18(2)15-36(50(43,44)21-10-8-20(34)9-11-21)16-24(47-32-28(39)26(37)27(38)29(49-32)30(40)41)23(14-19-6-4-3-5-7-19)35-33(42)48-25-17-46-31-22(25)12-13-45-31/h3-11,18,22-29,31-32,37-39H,12-17,34H2,1-2H3,(H,35,42)(H,40,41)/t22-,23-,24+,25-,26-,27-,28+,29-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOVHLAWBUMQFG-XXNFXRIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)OC4C(C(C(C(O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N3O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747418 | |

| Record name | (2R,3S)-1-[(4-Aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-[({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-4-phenylbutan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159613-27-0 | |

| Record name | Darunavir metabolite M20 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3S)-1-[(4-Aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-[({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-4-phenylbutan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-1-((((4-AMINOPHENYL)SULFONYL)(2-METHYLPROPYL)AMINO)METHYL)-2-(((((3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL)OXY)CARBONYL)AMINO)-3-PHENYLPROPYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2IG33O2AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.